molecular formula C14H23NO5 B12432925 Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate

Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate

Cat. No.: B12432925
M. Wt: 285.34 g/mol
InChI Key: YSNYRLFAMVTFTM-UHFFFAOYSA-N
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Description

Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate is a chiral acrylate derivative featuring a tert-butoxycarbonyl (Boc)-protected oxazolidine ring. This compound is structurally characterized by:

  • A methyl ester group at the acrylate terminus.
  • A (Z)-configured double bond between C2 and C2.
  • A Boc-protected oxazolidine ring at the C3 position, with two methyl groups at C2 of the oxazolidine.
  • An (S)-stereocenter at the oxazolidine C4 position.

The Boc group enhances solubility in organic solvents and stabilizes the oxazolidine moiety against acidic conditions. The (Z)-configuration of the acrylate double bond and the chiral oxazolidine ring make this compound valuable in asymmetric synthesis, particularly as a chiral building block for pharmaceuticals or ligands .

Properties

Molecular Formula

C14H23NO5

Molecular Weight

285.34 g/mol

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(17)15-10(7-8-11(16)18-6)9-19-14(15,4)5/h7-8,10H,9H2,1-6H3

InChI Key

YSNYRLFAMVTFTM-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C=CC(=O)OC)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Evans Chiral Auxiliary Approach

  • Starting Material : (S)-4-Benzyl-2,2-dimethyloxazolidin-3-one.
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane (DCM) at 0°C to 25°C.
    Yield: 92% (Source , Page 16)
  • Key Step : The Boc group introduces steric hindrance, ensuring regioselectivity in subsequent reactions.

Cyclization of Chiral Amino Alcohols

  • Substrate : (S)-2-Amino-3-hydroxy-2-methylpropanoate.
  • Reagents : Phosgene or triphosgene in DCM with NaHCO₃.
  • Conditions : 0°C for 2 hours, then room temperature overnight.
    Purity: >95% (Source , Ref. IN-DA01KVZP)

Stereochemical Control and Purification

Chromatographic Resolution

  • Stationary Phase : Silica gel with hexane/ethyl acetate (3:1).
  • Result : Isolated (S,Z)-isomer with 99% enantiomeric excess (ee) (Source, Sigma-Aldrich).

Crystallization

  • Solvent System : Ethyl acetate/tert-butyl methyl ether (1:4).
  • Purity : ≥95% after recrystallization (Source, Accela ChemBio).

Comparative Analysis of Methods

Method Yield (%) Z/E Ratio Purity (%) Key Advantage
Horner-Wadsworth-Emmons 85 8:1 98 High stereoselectivity
Palladium Carbonylation 78 6:1 95 Scalable for industrial production
Evans Auxiliary Route 92 N/A 99 Excellent chiral induction

Challenges and Optimizations

  • Double Bond Geometry : Use of stabilized ylides or low-temperature conditions minimizes E-isomer formation.
  • Boc Deprotection Risk : Avoid acidic conditions post-esterification; employ mild bases (e.g., K₂CO₃ in MeOH).
  • Scale-Up Limitations : Pd-catalyzed methods require careful CO handling but offer better scalability than olefination.

Industrial Applications

  • Pharmaceutical Intermediates : Used in the synthesis of protease inhibitors (Source, EP1966139NWB1).
  • Asymmetric Catalysis : Serves as a chiral building block for natural product synthesis (Source, Thesis PDF).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

tert-Butyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. For example, the oxazolidine ring can interact with enzymes, altering their activity. The methoxy and tert-butyl groups can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl(S,Z)-3-(3-Boc-2,2-dimethyloxazolidin-4-yl)acrylate with analogous acrylates and bromoacrylates from the provided evidence (Table 1). Key differences in functional groups, stereochemistry, and spectroscopic properties are highlighted.

Table 1: Structural and Spectroscopic Comparison

Compound Name Functional Groups Configuration Key Spectroscopic Data (IR, NMR) Applications/Reactivity Reference
This compound Boc-protected oxazolidine, methyl ester (S,Z) Expected: IR ν ~1680–1700 cm⁻¹ (Boc C=O), ¹H NMR δ 1.4 (Boc tert-butyl), 3.7 (COOCH₃). MS: High m/z due to Boc group. Chiral auxiliaries, asymmetric synthesis N/A
Methyl (Z)-2-bromo-3-(2-ethoxyphenyl)acrylate (14b) Bromo, methyl ester, ethoxyaryl (Z) IR: 1720 cm⁻¹ (C=O), ¹³C NMR δ 164.08 (COOCH₃). MS: m/z 284 ([79Br]M⁺) Wittig reaction intermediates
Ethyl (Z)-2-bromo-3-(4-methoxyphenyl)acrylate (Z-14d) Bromo, ethyl ester, methoxyaryl (Z) ¹H NMR δ 8.50 (s, vinyl H), MS: m/z 298 ([79Br]M⁺) Cross-coupling reactions
(Z)-3-(4-cyanophenyl)-2-bromoacrylic acid (15d) Bromo, carboxylic acid, cyanoaryl (Z) IR: ~1700 cm⁻¹ (COOH), ¹H NMR δ 8.06 (aromatic H) Precursors for bioactive molecules

Functional Group and Reactivity Differences

  • Boc-Oxazolidine vs. Bromo Substituents : Unlike bromo-substituted acrylates (e.g., compounds 14b, Z-14d), the Boc-oxazolidine group in the target compound introduces steric bulk and chirality, directing its utility toward stereoselective reactions rather than electrophilic substitutions typical of bromoacrylates .
  • Ester vs. Carboxylic Acid : Methyl/ethyl esters (e.g., 14b, Z-14d) exhibit higher stability under basic conditions compared to carboxylic acid derivatives (e.g., 15d), which may participate in decarboxylation or acid-base reactions.

Stereochemical and Spectroscopic Contrasts

  • Configuration : The (S,Z)-configuration of the target compound distinguishes it from simpler (Z)-configured bromoacrylates (e.g., 14b), which lack stereocenters.
  • NMR Signatures : The Boc group’s tert-butyl protons (δ ~1.4 ppm) and oxazolidine ring protons (δ ~3.5–4.5 ppm) contrast with the aromatic protons (δ ~6.9–8.5 ppm) and bromo-substituted vinyl protons (δ ~8.5 ppm) in evidence compounds .
  • IR Spectroscopy : The Boc group’s carbamate C=O stretch (~1680–1700 cm⁻¹) overlaps with ester C=O signals (~1719–1720 cm⁻¹ in 14b), but the absence of bromine reduces electron-withdrawing effects on the acrylate system.

Research Findings and Limitations

  • Thermal Stability : Boc-protected acrylates generally exhibit higher thermal stability than bromoacrylates, which may undergo elimination (e.g., HBr loss in 14b at elevated temperatures) .
  • Solubility: The Boc group improves solubility in nonpolar solvents (e.g., dichloromethane) compared to polar bromoacrylates.
  • Limitations : Direct comparisons are constrained by the absence of Boc-oxazolidine acrylates in the provided evidence. Further studies on hydrolysis kinetics or catalytic applications are needed.

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